molecular formula C12H17NO2 B8644126 Tert-butyl 2-(6-methylpyridin-2-yl)acetate

Tert-butyl 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B8644126
M. Wt: 207.27 g/mol
InChI Key: UTLJFXLLWZBLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(6-methylpyridin-2-yl)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and an acetate ester

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 2-(6-methylpyridin-2-yl)acetate

InChI

InChI=1S/C12H17NO2/c1-9-6-5-7-10(13-9)8-11(14)15-12(2,3)4/h5-7H,8H2,1-4H3

InChI Key

UTLJFXLLWZBLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate typically involves the esterification of 6-methyl-2-pyridinecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 2-(6-methylpyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinecarboxylic acid: A precursor in the synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate.

    tert-Butyl acetate: Another ester with a similar tert-butyl group but different functional properties.

    2-Pyridyl acetate: A related compound with a pyridine ring and acetate ester but lacking the methyl substitution.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring, methyl substitution, and acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.